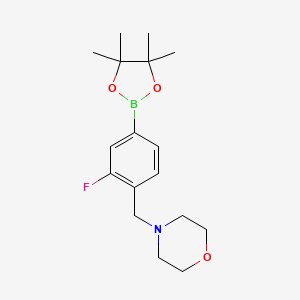

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

CAS No.: 1073354-74-1

Cat. No.: VC2627468

Molecular Formula: C17H25BFNO3

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073354-74-1 |

|---|---|

| Molecular Formula | C17H25BFNO3 |

| Molecular Weight | 321.2 g/mol |

| IUPAC Name | 4-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

| Standard InChI | InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(15(19)11-14)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |

| Standard InChI Key | QINFDPZSZHPUSC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCOCC3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCOCC3)F |

Introduction

Chemical Identity and Properties

Basic Chemical Information

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a fluorinated boronic acid pinacol ester derivative containing a morpholine functional group. The compound's key identifiers and properties are summarized in Table 1.

Table 1: Chemical Identity and Properties of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

| Parameter | Value |

|---|---|

| CAS Number | 1073354-74-1 |

| Molecular Formula | C₁₇H₂₅BFNO₃ |

| Molecular Weight | 321.2 g/mol |

| IUPAC Name | 4-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |

| InChI | InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(15(19)11-14)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |

| InChIKey | QINFDPZSZHPUSC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCOCC3)F |

The compound is structurally characterized by three key components: a boronic acid pinacol ester group, a fluorinated benzyl moiety, and a morpholine ring . These structural elements combine to create a molecule with distinctive reactivity patterns and synthetic utility.

Structural Features

The molecular architecture of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine integrates several important functional groups:

-

Boronic Acid Pinacol Ester: The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a protected form of the boronic acid, providing enhanced stability while maintaining reactivity for cross-coupling reactions.

-

Fluorinated Aromatic Ring: The presence of a fluorine atom at the 2-position of the benzyl group introduces specific electronic and steric effects that influence the compound's reactivity and potential applications in medicinal chemistry .

-

Morpholine Moiety: The morpholine heterocycle, connected via a methylene bridge to the aromatic ring, contributes to the compound's solubility profile and provides a site for potential further functionalization .

This structural composition makes the compound particularly valuable for synthetic applications requiring controlled reactivity and specific spatial arrangements.

Synthesis and Synthetic Applications

Synthetic Routes

While the search results don't provide a specific synthetic route for 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, synthesis of related boronate esters typically involves palladium-catalyzed cross-coupling reactions. Based on similar compounds, the synthesis may involve reaction of an appropriately substituted bromobenzyl compound with bis(pinacolato)diboron in the presence of a palladium catalyst .

The synthesis of this compound is likely to involve a series of reactions including formation of the boronic acid pinacol ester and its subsequent attachment to the morpholine-containing fragment. Palladium-catalyzed cross-coupling reactions are crucial in forming the carbon-carbon bonds necessary for the molecular structure.

Applications in Organic Synthesis

The primary application of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for constructing more complex molecules. The compound has been utilized in the synthesis of biologically relevant compounds, particularly those with potential pharmaceutical applications.

Research documentation indicates its use in multi-step synthetic sequences, including:

-

Formation of biaryl systems via coupling with aryl halides

-

Construction of complex heterocyclic frameworks

-

Introduction of fluorinated benzyl morpholine units into larger molecular structures

One documented application shows the compound being used in the synthesis of N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide with a yield of 71% . The reaction employed tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in a dioxane/water mixture at 100°C .

Table 2: Documented Reaction Conditions for Suzuki Coupling Using 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

| Base | Catalyst | Solvent System | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/Water | 100°C | 4 hours | 71% |

| Cs₂CO₃ | PdCl₂(dppf) | DME/Water | 140°C | 1 hour (microwave) | 69% |

| K₂CO₃ | PdCl₂(dppf) | Dioxane/Water | 90°C | 3-5 hours | Not specified |

| Pack Size | Typical Purity | Storage Conditions |

|---|---|---|

| 250 mg | 97% | 2-8°C |

| 1 g | 97% | 2-8°C |

| 5 g | 97% | 2-8°C |

| 10 g | 97% | 2-8°C |

| 25 g | 97% | 2-8°C |

Suppliers typically recommend storage under inert atmosphere at refrigerated temperatures (2-8°C) to maintain compound stability and purity .

Related Compounds and Structural Analogs

Several structural analogs of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine exist, differing primarily in the position of the fluorine atom or the absence of fluorine altogether. These related compounds have similar applications but potentially different reactivity profiles.

Table 4: Structural Analogs of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | 364794-79-6 | No fluorine atom |

| 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | 897016-97-6 | Fluorine at 3-position |

| 4-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | Not available in search results | Fluorine at 4-position, boronate at 3-position |

The non-fluorinated analog (364794-79-6) has been extensively used in synthetic applications similar to those of the fluorinated versions . The position of the fluorine atom in these analogs can significantly affect their reactivity, electron distribution, and potential biological activities when incorporated into larger molecular structures.

Reaction Mechanisms and Synthetic Utility

The primary synthetic utility of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine lies in its participation in Suzuki-Miyaura cross-coupling reactions. This reaction involves the palladium-catalyzed coupling of the boronate ester with aryl or vinyl halides to form carbon-carbon bonds.

The general mechanism involves:

-

Oxidative addition of the aryl halide to the palladium(0) catalyst

-

Transmetallation with the boronate ester

-

Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst

The presence of the fluorine atom at the 2-position of the benzyl group can influence the electronic properties of the aromatic ring, potentially affecting the rate and selectivity of these coupling reactions. The morpholine group, being basic and nucleophilic, may also play a role in the compound's reactivity and solubility characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume